molecular formula C14H11FN2O3S B7595921 3-(2-fluoroethoxy)-7-nitro-10H-phenothiazine

3-(2-fluoroethoxy)-7-nitro-10H-phenothiazine

Cat. No. B7595921
M. Wt: 306.31 g/mol
InChI Key: YLFOKDQDWWSPHW-UHFFFAOYSA-N
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Description

3-(2-fluoroethoxy)-7-nitro-10H-phenothiazine, also known as FEN, is a chemical compound that belongs to the class of phenothiazines. It has been widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

  • Synthesis and Properties :

    • Bioactive Fluorinated 10H-Phenothiazines : A study focused on the synthesis of a series of fluorinated 10H-phenothiazines. These compounds, including 10H-phenothiazine sulfone derivatives, were synthesized through various chemical reactions and characterized by spectroscopic data and elemental analysis. Additionally, antimicrobial studies of these compounds were included (Yogesh Dixit, R. Dixit, N. Gautam, D. Gautam, 2008).
  • Imaging Applications :

    • PET Imaging Agents for α-Synuclein : A study on radiolabeled α-synuclein ligands including 3-(2-fluoroethoxy)-7-nitro-10H-phenothiazine, for potential use as PET imaging agents. These compounds demonstrated the ability to cross the blood-brain barrier and showed good brain uptake in rats, suggesting their potential for in vivo imaging of α-synuclein aggregation in the central nervous system (Xiang Zhang, Hongjun Jin, Prashanth K. Padakanti, et al., 2014).
  • Fluorescence Applications :

    • Multiple Fluorescent Behaviors : A study investigated the optical behaviors of 3,7-di-aryl substituted 10H-phenothiazine derivatives. One compound, in particular, showed photodamage behavior towards cancer cells and exhibited fluorescent properties under various conditions, suggesting its potential in biological imaging and therapy (Tung-Sheng Hsieh, Jhen-Yi Wu, Cheng-Chung Chang, 2015).
  • Antimicrobial Evaluation :

    • Azo-Phenothiazine Derivatives : Research on the synthesis of new linear phenothiazine azo-dye compounds and their biological activity against some microorganisms. This study indicates the potential of phenothiazine derivatives in developing antimicrobial agents (E. L. Ayuk, Boniface I Eze, A. N. Njokunwogbu, et al., 2018).
  • Electronic Properties :

    • Electronic Properties of Substituted Phenothiazines : A study on the synthesis and electronic properties of 3-acceptor-substituted and 3,7-bisacceptor-substituted phenothiazines. It explored the correlation between the electronic properties of these compounds and the computed energies of their frontier molecular orbitals, highlighting the potential for applications in electronic materials (M. Sailer, M. Nonnenmacher, T. Oeser, et al., 2006).
  • Spectroscopic Investigations :

    • Vinyl-Substituted 10H-Phenothiazine : A study on the spectral variations of 10H-phenothiazine derivatives modified with pyridine or pyridinium groups. These derivatives showed potential for fluorophore-switching and near-infrared sensor applications (Hsin-Hung Lin, Cheng-Chung Chang, 2009).

properties

IUPAC Name

3-(2-fluoroethoxy)-7-nitro-10H-phenothiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O3S/c15-5-6-20-10-2-4-12-14(8-10)21-13-7-9(17(18)19)1-3-11(13)16-12/h1-4,7-8,16H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFOKDQDWWSPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC3=C(N2)C=CC(=C3)OCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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